N,N'-(1,5-Naphthalenediyl)bis[2-(aminooxy)acetamide]
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Description
N,N'-(1,5-Naphthalenediyl)bis[2-(aminooxy)acetamide] (NNA) is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a type of bis-aminooxy-acetamide that has been used for its ability to bind to metal ions, and its potential to form a variety of metal complexes. NNA is a useful tool for researchers in a variety of fields, as it has a wide range of applications in biochemistry, biotechnology, and medicinal chemistry.
Scientific Research Applications
Synthesis and Polymer Applications
A significant application of naphthalene-based compounds is in the synthesis of novel polyimides and poly(amide-imide)s. These materials exhibit remarkable properties, such as high thermal stability, good solubility in polar solvents, and excellent film-forming abilities. For instance, fluorinated polyimides synthesized from 1,5-bis(4-amino-2-trifluoromethylphenoxy)naphthalene and aromatic tetracarboxylic dianhydrides show moderate to high molecular weights, with glass-transition temperatures (Tg) ranging from 253–315 °C and decomposition temperatures above 500 °C. These materials are also noted for their low dielectric constants, making them suitable for electronic applications (Hsiao, Yang, & Huang, 2004).
Molecular Structure and Stability
Another research area focuses on the molecular structure and stability of naphthalene derivatives. For example, studies on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide explore its crystal structure, noncovalent interactions, and electronic properties. These compounds are characterized by their chiral layered structure and are primarily stabilized by N-H···O and C-H···O contacts, with additional weak C-H···π and Se···N interactions contributing to their stability. Such investigations provide valuable insights into the design of new materials with specific electronic and structural properties (Gouda et al., 2022).
Electrochromic and Photosensitizing Properties
Naphthalene-based compounds are also explored for their electrochromic and photosensitizing properties. Research on polyamides bearing 2,7-bis(diphenylamino)naphthalene units reveals these compounds' potential in developing transmissive-to-green switching electrochromic devices. These materials demonstrate stable electrochemical stability and unique coloring behaviors upon oxidation, making them attractive for electronic display technologies (Hsiao & Han, 2017).
Chemical Synthesis and Reactivity
The reactivity and synthesis of chlorinated 1,8-bis(diarylmethylium)naphthalenediyl dications highlight the potential of naphthalene derivatives in organic synthesis. These compounds serve as strong oxidants, capable of undergoing reductive chlorination with chloride and reacting with bromide or iodide to produce acenaphthenes. Such reactivity profiles are crucial for developing new synthetic routes and materials with desired chemical properties (Wang & Gabbaï, 2005).
properties
IUPAC Name |
2-aminooxy-N-[5-[(2-aminooxyacetyl)amino]naphthalen-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c15-21-7-13(19)17-11-5-1-3-9-10(11)4-2-6-12(9)18-14(20)8-22-16/h1-6H,7-8,15-16H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWDZDBSRKXTQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2NC(=O)CON)C(=C1)NC(=O)CON |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1166232-68-3 |
Source
|
Record name | N,N'-(Naphthalene-1,5-diyl)bis[2-(aminooxy)acetamide] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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